molecular formula C6H2ClF3INO3S B1463453 5-Chloro-3-iodopyridin-2-yl trifluoromethanesulfonate CAS No. 1261365-87-0

5-Chloro-3-iodopyridin-2-yl trifluoromethanesulfonate

Cat. No.: B1463453
CAS No.: 1261365-87-0
M. Wt: 387.5 g/mol
InChI Key: IRCLLYHKRRFPRN-UHFFFAOYSA-N
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Description

5-Chloro-3-iodopyridin-2-yl trifluoromethanesulfonate is a unique chemical compound with diverse applications in scientific research. It has an empirical formula of C6H2ClF3INO3S and a molecular weight of 387.50 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string FC(F)(F)S(=O)(=O)Oc1ncc(Cl)cc1I . This representation provides a way to visualize the compound’s structure using chemical notation.


Physical and Chemical Properties Analysis

This compound is a solid compound . Its InChI key, a unique identifier for chemical substances, is IRCLLYHKRRFPRN-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis of Complex Molecules

5-Chloro-3-iodopyridin-2-yl trifluoromethanesulfonate is employed as an intermediate in the synthesis of complex organic molecules. For instance, it has been used in the synthesis of sulfonamides, which are pivotal in developing polycyclic systems through cationic cyclizations, demonstrating its utility in synthesizing structurally complex and biologically significant molecules (Haskins & Knight, 2002).

Organic Photovoltaics

This compound finds applications in the field of organic photovoltaics. It has been utilized as a building block for the synthesis of oligomeric and polymeric donors, highlighting its importance in creating new materials for solar energy conversion (Kalogirou & Koutentis, 2019).

Catalysis and Reaction Mechanisms

In catalysis, this compound plays a critical role in facilitating various chemical transformations. It is involved in the copper and zinc copromoted bromo(chloro)trifluoromethylation of alkenes and alkynes, showcasing its utility in introducing trifluoromethyl groups into diverse molecular scaffolds, thus modifying their chemical properties for broader applications (Ouyang et al., 2020).

Material Science

The compound is also significant in material science, particularly in synthesizing functionalized, water-soluble derivatives for applications in fluorescence and photovoltaics. Its utility in creating water-soluble BODIPY derivatives, which are highly fluorescent probes in aqueous environments, underscores its versatility in materials science (Li et al., 2008).

Advanced Organic Synthesis

Furthermore, it serves as a crucial reagent in advanced organic synthesis strategies, including the synthesis of highly substituted oxazoles through iodine(III)-mediated reactions, demonstrating its role in constructing complex and functionalized molecular architectures (Saito et al., 2012).

Mechanism of Action

The mechanism of action for 5-Chloro-3-iodopyridin-2-yl trifluoromethanesulfonate is not specified in the available resources. Its applications in scientific research suggest it may have diverse mechanisms of action depending on the context.

Safety and Hazards

This compound is classified as a Combustible Solid under the Storage Class Code 11 . It’s important to note that Sigma-Aldrich, one of the suppliers of this compound, sells it “as-is” and does not provide a warranty of any kind .

Properties

IUPAC Name

(5-chloro-3-iodopyridin-2-yl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF3INO3S/c7-3-1-4(11)5(12-2-3)15-16(13,14)6(8,9)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRCLLYHKRRFPRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1I)OS(=O)(=O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF3INO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001147520
Record name Methanesulfonic acid, 1,1,1-trifluoro-, 5-chloro-3-iodo-2-pyridinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001147520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261365-87-0
Record name Methanesulfonic acid, 1,1,1-trifluoro-, 5-chloro-3-iodo-2-pyridinyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261365-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanesulfonic acid, 1,1,1-trifluoro-, 5-chloro-3-iodo-2-pyridinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001147520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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